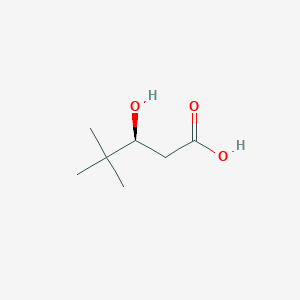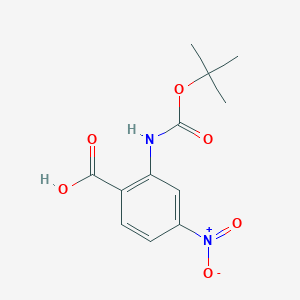![molecular formula C14H19NO B13536249 4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)
4-[4-(Diethylamino)phenyl]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Diethylamino)phenyl]but-3-en-2-one is an organic compound with the molecular formula C14H19NO. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-[4-(Diethylamino)phenyl]but-3-en-2-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-diethylaminobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Diethylamino)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[4-(Diethylamino)phenyl]but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[4-(Diethylamino)phenyl]but-3-en-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Dimethylamino)phenylbut-3-en-2-one: Similar structure but with dimethylamino group instead of diethylamino.
4-(4-Bromophenyl)but-3-en-2-one: Similar structure but with a bromine atom instead of the diethylamino group.
4-(3-Nitrophenyl)but-3-en-2-one: Similar structure but with a nitro group instead of the diethylamino group
Uniqueness
4-[4-(Diethylamino)phenyl]but-3-en-2-one is unique due to its diethylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
(E)-4-[4-(diethylamino)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C14H19NO/c1-4-15(5-2)14-10-8-13(9-11-14)7-6-12(3)16/h6-11H,4-5H2,1-3H3/b7-6+ |
Clave InChI |
FRDAMYNRZNVOAO-VOTSOKGWSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


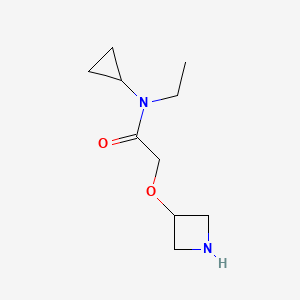

![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
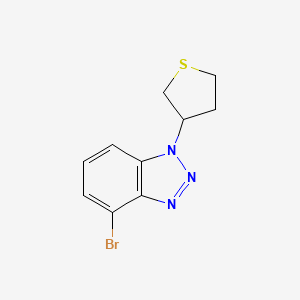
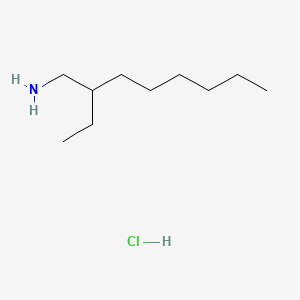

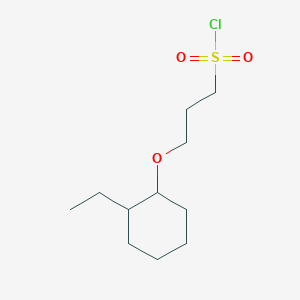
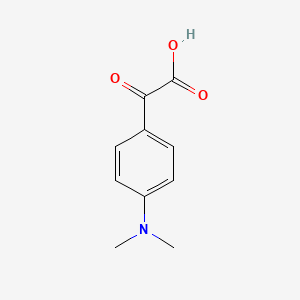
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)

